Cas no 2138524-00-0 (N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide)

N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide
- EN300-1155504
- 2138524-00-0
-
- インチ: 1S/C11H20N2O2S/c1-13(10-6-7-16(12,15)8-10)11(14)9-4-2-3-5-9/h9-10,12H,2-8H2,1H3
- InChIKey: PFKRLJIIGGDIAA-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)N(C)C(C1CCCC1)=O)(=N)=O
計算された属性
- 精确分子量: 244.12454906g/mol
- 同位素质量: 244.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 381
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- XLogP3: 2.1
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155504-0.1g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 0.1g |
$1332.0 | 2023-06-09 | ||
Enamine | EN300-1155504-5.0g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 5g |
$4391.0 | 2023-06-09 | ||
Enamine | EN300-1155504-0.5g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 0.5g |
$1453.0 | 2023-06-09 | ||
Enamine | EN300-1155504-10.0g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 10g |
$6512.0 | 2023-06-09 | ||
Enamine | EN300-1155504-2.5g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 2.5g |
$2969.0 | 2023-06-09 | ||
Enamine | EN300-1155504-1.0g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 1g |
$1515.0 | 2023-06-09 | ||
Enamine | EN300-1155504-0.05g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 0.05g |
$1272.0 | 2023-06-09 | ||
Enamine | EN300-1155504-0.25g |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide |
2138524-00-0 | 0.25g |
$1393.0 | 2023-06-09 |
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamide 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)-N-methylcyclopentanecarboxamideに関する追加情報
N-(1-imino-1-oxo-1λ6-thiolan-3-yl)-N-methylcyclopentanecarboxamide: A Comprehensive Overview
N-(1-imino-1-oxo-1λ6-thiolan-3-yl)-N-methylcyclopentanecarboxamide (CAS No: 2138524-00-0) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its thiolane ring system, which is a five-membered sulfur-containing heterocycle, and its imino group, which adds to its functional diversity. The presence of the cyclopentane carboxamide moiety further enhances its potential for various applications.
The thiolane ring in this compound plays a crucial role in its chemical properties. Thiolanes are known for their stability and ability to participate in various chemical reactions, making them valuable in the synthesis of bioactive molecules. Recent studies have highlighted the potential of thiolane-containing compounds in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The imino group within the structure adds another layer of functionality, enabling the compound to act as a potential ligand in metalloenzyme inhibition or as a component in catalytic systems.
One of the most intriguing aspects of N-(1-imino-1-oxo-1λ6-thiolan-3-yl)-N-methylcyclopentanecarboxamide is its versatility in chemical synthesis. Researchers have demonstrated that this compound can serve as a building block for constructing more complex molecules with tailored properties. For instance, its ability to undergo nucleophilic substitution reactions has been exploited in the synthesis of novel antibiotics and antiviral agents. Furthermore, the cyclopentane carboxamide group provides an additional site for functionalization, allowing for the creation of bioisosteres or prodrugs.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the imino group exhibits significant electron-withdrawing effects, which influence the overall reactivity of the molecule. This insight has been instrumental in designing more efficient synthetic pathways and predicting the behavior of this compound in different chemical environments.
In terms of biological activity, N-(1-imino-1-oxo-1λ6-thiolan-3-yl)-N-methylcyclopentanecarboxamide has shown promise as a modulator of enzyme activity. Preclinical studies suggest that it may inhibit certain proteases involved in disease progression, making it a potential candidate for therapeutic intervention. Additionally, its ability to penetrate cellular membranes efficiently has been noted, which is a critical factor for drug delivery.
The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the formation of the thiolane ring through sulfur-based cyclization reactions and the subsequent introduction of the imino group via condensation reactions. The use of transition metal catalysts has significantly improved the yield and selectivity of these reactions, paving the way for large-scale production.
From an environmental standpoint, researchers are exploring greener synthetic routes to produce N-(1-imino...) while minimizing waste and energy consumption. This aligns with global efforts to develop sustainable chemical processes that reduce ecological footprints. The compound's stability under various conditions also makes it suitable for industrial applications where durability is essential.
In conclusion, N-(1-imino...) (CAS No: 2138524
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